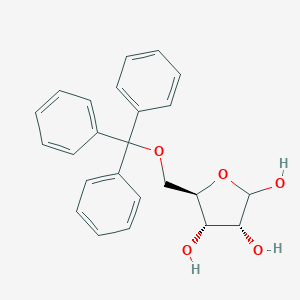

5-O-Trityl-D-ribofuranose

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5R)-5-(trityloxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O5/c25-21-20(29-23(27)22(21)26)16-28-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-23,25-27H,16H2/t20-,21-,22-,23?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZZFZLLPGMINF-YRNFEDNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H](C(O4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447477 | |

| Record name | (3R,4S,5R)-5-(trityloxymethyl)oxolane-2,3,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53225-58-4 | |

| Record name | (3R,4S,5R)-5-(trityloxymethyl)oxolane-2,3,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 O Trityl D Ribofuranose and Its Immediate Derivatives

Synthesis from D-Ribose

The preparation of 5-O-Trityl-D-ribofuranose directly from D-ribose is the most common entry point for its use in multistep syntheses.

The direct synthesis of this compound involves the reaction of D-ribose with trityl chloride. The primary hydroxyl group at the C-5 position is more sterically accessible and generally more reactive than the secondary hydroxyls, allowing for selective protection under controlled conditions.

The standard procedure involves dissolving D-ribose in a suitable base, which acts as both a solvent and an acid scavenger. acs.org Pyridine (B92270) is a conventional solvent for this purpose. acs.org Trityl chloride is added to the solution, and the reaction mixture is stirred, typically at room temperature, for an extended period to ensure completion. acs.org Upon completion, the reaction is quenched, and the product is extracted and purified, often by silica (B1680970) gel chromatography. acs.org This method provides the target compound in good yields, with one protocol reporting a 70% yield. google.com

Table 1: General Protocol for Direct Tritylation of D-Ribose

| Reactant | Reagent | Solvent | Duration | Temperature | Yield |

| D-Ribose | Trityl Chloride | Pyridine | 16 h | 20 °C | 65% |

Data derived from a representative synthesis of a similar compound, providing a general framework for the reaction. acs.org

While the use of pyridine is effective, optimizations to improve reaction time and yield have been developed. One successful approach involves using a mixed solvent system and a catalyst. A procedure utilizing a tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) solvent mixture with silver nitrate (B79036) as a catalyst has been shown to be effective for the selective tritylation of primary hydroxyl groups. ut.ac.ir In this method, the carbohydrate is dissolved in the THF/DMF solvent system, followed by the addition of silver nitrate. ut.ac.ir Once the catalyst is dissolved, trityl chloride is added, and the reaction proceeds rapidly, often within a few hours at room temperature. ut.ac.ir This catalytic system avoids the lengthy reaction times associated with the traditional pyridine method. ut.ac.ir

Another approach to synthesize L-ribose from D-ribose begins with the preparation of 5-O-Trityl-D-ribose in a 70% yield, highlighting the efficiency of this initial protection step. google.com

Preparation of Subsequent Protected Forms

Once the 5-hydroxyl group is protected, the remaining hydroxyls of this compound can be further functionalized or protected to generate versatile building blocks for nucleoside synthesis.

To protect the remaining hydroxyl groups at the C-1, C-2, and C-3 positions, this compound can be fully acetylated. This transformation is typically achieved by treating the tritylated ribose with acetic anhydride (B1165640) in the presence of a base like pyridine. ontosight.ai The pyridine serves as a catalyst and scavenges the acetic acid byproduct. The resulting compound, Tri-O-acetyl-5-O-trityl-D-ribofuranose, is a stable, fully protected ribose derivative crucial for the synthesis of various nucleosides. ontosight.ai The protecting acetyl groups can be selectively removed under mild basic conditions, while the trityl group is cleaved under acidic conditions, allowing for orthogonal deprotection strategies. ontosight.ai

The cis-diol at the C-2 and C-3 positions of D-ribose can be selectively protected with an isopropylidene group, forming an acetal (B89532). The synthesis of 2,3-O-Isopropylidene-5-O-trityl-D-ribofuranose is a key step in many nucleoside synthetic routes. This can be accomplished via two primary pathways:

Tritylation of a pre-formed acetonide : 2,3-O-Isopropylidene-D-ribofuranose is first prepared from D-ribose and then reacted with trityl chloride in pyridine. acs.orgacs.org This method yields the desired product after purification. acs.orgacs.org

Isopropylidenation of the tritylated ribose : Alternatively, this compound can be reacted with acetone (B3395972) in the presence of an acid catalyst to form the isopropylidene acetal.

The first method is well-documented, with 2,3-O-Isopropylidene-D-ribofuranose being dissolved in pyridine followed by the addition of trityl chloride. acs.orgacs.org The reaction is stirred overnight at room temperature. acs.orgacs.org This compound is a valuable building block for synthesizing various ribose derivatives and nucleoside analogues. acs.org

Table 2: Synthesis of 2,3-O-Isopropylidene-5-O-trityl-D-ribofuranose

| Starting Material | Reagent | Solvent | Conditions | Product |

| 2,3-O-Isopropylidene-D-ribofuranose | Trityl Chloride | Pyridine | Stirred at 20 °C for 16 h | 2,3-O-Isopropylidene-5-O-trityl-D-ribofuranose |

Data sourced from The Journal of Organic Chemistry. acs.orgacs.org

The introduction of a hydroxymethyl group at the C-2 position creates a branched-chain sugar, a modification found in several biologically active nucleosides. The synthesis of 2-C-Hydroxymethyl-2,3-O-isopropylidene-5-O-trityl-D-ribofuranose starts from 2,3-O-Isopropylidene-5-O-trityl-D-ribofuranose. madridge.orgresearchgate.net

The synthesis involves an aldol (B89426) reaction with formaldehyde. semanticscholar.org The starting material, which exists in equilibrium with its open-chain aldehyde form, reacts with aqueous formaldehyde. semanticscholar.org This transformation has been described for the 5-O-trityl derivative. semanticscholar.org The reaction can be slow due to the low concentration of the open-chain aldehyde form. semanticscholar.org The reaction installs the hydroxymethyl group at the C-2 position, yielding the product as a mixture of anomers. semanticscholar.org This specific modification is a key step in the synthesis of 2'-C-methylnucleosides, which have been investigated as potential antiviral agents. madridge.orgresearchgate.net

Advanced Derivatization and Chemical Transformations of 5 O Trityl D Ribofuranose Derivatives

Selective Functionalization at C-2' and C-3' Hydroxyl Positions

With the 5'-position blocked, the vicinal diol at C-2' and C-3' becomes the primary site for further derivatization. The selective functionalization of these positions is crucial for building complex ribonucleoside analogues.

Acylation is a common strategy to protect the 2'- and 3'-hydroxyl groups. The reaction of 5-O-Trityl-D-ribofuranose with an acylating agent, such as acetic anhydride (B1165640) in the presence of a base, leads to the formation of ester groups. This protection is critical for preventing unwanted side reactions during subsequent synthetic steps, particularly in nucleoside synthesis. ontosight.ai For instance, the complete acetylation of the remaining hydroxyls yields 1,2,3-tri-O-acetyl-5-O-trityl-D-ribofuranose, a versatile intermediate. rsc.org These acyl groups are advantageous as they can be selectively removed under mild basic conditions, leaving other protecting groups like the acid-labile trityl group intact.

| Reaction | Starting Material | Reagents | Product |

| Acetylation | This compound | Acetic anhydride, Pyridine (B92270) | 1,2,3-Tri-O-acetyl-5-O-trityl-D-ribofuranose ontosight.airsc.org |

The cis-diol configuration of the C-2' and C-3' hydroxyls in this compound is ideally suited for the formation of cyclic acetal (B89532) and ketal protecting groups. The reaction with acetone (B3395972) or a ketone equivalent, typically under acidic catalysis, forms an isopropylidene ketal. smolecule.com This creates 2,3-O-isopropylidene-5-O-trityl-D-ribofuranose, a key intermediate in the synthesis of various ribonucleosides. oup.com Ketal protecting groups are stable under basic and nucleophilic conditions but are easily cleaved with mild aqueous acid, providing an orthogonal protection strategy to base-labile ester groups and allowing for sequential modifications at different positions of the ribose ring. youtube.comlibretexts.org

| Reaction | Starting Material | Reagents | Product |

| Isopropylidene Ketal Formation | This compound | Acetone, Acid catalyst (e.g., H₂SO₄) | 2,3-O-Isopropylidene-5-O-trityl-D-ribofuranose smolecule.comoup.com |

The formation of benzyl (B1604629) ethers at the C-2' and C-3' positions provides robust protection that is stable across a wide range of acidic and basic conditions. Benzylation can be achieved using benzyl bromide in the presence of a strong base like sodium hydride. semanticscholar.org While fully benzylated ribofuranose derivatives are common, the selective benzylation of 5-O-trityl derivatives is also a described transformation. semanticscholar.org Benzyl ethers are particularly useful because they can be removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C), a method that does not affect most other common protecting groups, thus enhancing their utility in multi-step synthetic pathways.

| Reaction | Starting Material | Reagents | Product |

| Benzylation | This compound | Benzyl bromide (BnBr), Sodium hydride (NaH) | 2,3-Di-O-benzyl-5-O-trityl-D-ribofuranose |

Stereoselective Reactions and Anomeric Control

The anomeric (C-1') position of ribose is a key stereocenter that defines the linkage to a nucleobase or other aglycone. Controlling the stereochemistry (α or β configuration) of this center during glycosylation is a significant challenge in carbohydrate chemistry.

Derivatives of this compound are frequently used as glycosyl donors in the synthesis of nucleosides. The stereochemical outcome of the glycosylation is highly dependent on the protecting groups on the sugar, the nature of the nucleophile (nucleobase), and the reaction conditions. nih.govtandfonline.com For example, the use of 2,3-O-isopropylidene-5-O-(triphenylmethyl)-α/β-D-ribofuranose as a glycosyl donor in reactions with silylated indolines or benzimidazoles, when activated by reagents like 2-fluoro-1-methylpyridinium tosylate, can lead to the highly stereoselective formation of α-ribonucleosides. nih.govnih.gov This high selectivity for the unusual α-anomer is critical for the synthesis of specific biological molecules, such as analogs of the axial nucleotide in coenzyme B12. nih.gov Conversely, other methods aim to achieve the naturally occurring β-anomer. The development of ligand-controlled gold(I)-catalyzed reactions has introduced stereoinvertive glycosylation, where either the α- or β-anomer can be obtained with high selectivity by choosing the appropriate anomeric configuration of the glycosyl donor. nih.gov

| Glycosyl Donor | Nucleophile | Reagents/Catalyst | Major Product | Reference |

| 2,3-O-Isopropylidene-5-O-trityl-D-ribofuranose | Trimethylsilyl (B98337) indoline | 2-Fluoro-1-methylpyridinium tosylate, Et₃N | α-Indoline ribonucleoside | nih.gov |

| 2,3-O-Isopropylidene-5-O-trityl-D-ribofuranose | TMS-protected benzimidazole | 2-Fluoro-1-methylpyridinium p-toluene sulfonate | α-Benzimidazole ribonucleoside | nih.gov |

| 5-O-Tritylribofuranosyl ortho-alkynylbenzoate | Alcoholic Acceptor | Gold(I)-phosphine catalyst (L2/AuTfO) | Stereoinvertive glycosylation (α -> β or β -> α) | nih.gov |

C-Glycosides, where the anomeric oxygen is replaced by a carbon atom, are of significant interest as stable mimics of natural O-glycosides due to their resistance to enzymatic and chemical hydrolysis. researchgate.net The Wittig reaction provides a powerful method for forming carbon-carbon bonds, and it has been successfully applied to carbohydrate chemistry to synthesize C-glycosides. researchgate.netmasterorganicchemistry.com In this approach, a protected furanose derivative, which exists in equilibrium with its open-chain aldehyde form, reacts with a phosphorus ylide (phosphorane). nih.gov For instance, a protected ribofuranose derivative can be reacted with a suitable phosphorane ylide to generate an unsaturated open-chain sugar, which can then be cyclized to form the C-glycoside. thieme-connect.com This methodology allows for the construction of a stable C-C bond at the anomeric position, opening avenues to novel therapeutic agents and biochemical tools. thieme-connect.comcdnsciencepub.com

| Reaction | Carbohydrate Substrate | Reagent | Key Intermediate/Product | Reference |

| Wittig Reaction | Protected D-ribofuranose derivative (e.g., 34) | Phosphorane Ylide (e.g., 35) | Unsaturated C-nucleoside precursor | thieme-connect.com |

Control of Anomeric Ratios in Ribonucleoside Synthesis

The stereochemical outcome at the anomeric (C-1') position is a critical aspect of ribonucleoside synthesis. The bulky 5-O-trityl group, often in conjunction with other protecting groups at C-2' and C-3', plays a significant role in directing the approach of the incoming nucleobase. Various methodologies have been developed to selectively obtain either the α- or β-anomer.

One highly effective method for achieving α-selectivity involves the use of 2-fluoro-1-methylpyridinium tosylate as a condensing agent. nih.govnih.gov When trimethylsilyl (TMS)-protected nucleobases are reacted with 2,3-O-isopropylidene-5-O-trityl-D-ribofuranose under these conditions, the α-ribonucleoside can be formed with exceptional stereoselectivity. nih.govnih.gov For instance, the glycosylation of dimethylbenzimidazole with 5-O-benzoyl-2,3-O-isopropylidene-d-ribofuranose using this method afforded the α-anomer in a 90:10 ratio. nih.gov In some cases, such as with TMS-protected indolines, the reaction can be exclusively stereoselective for the α-anomer. nih.gov

Conversely, to favor the formation of the thermodynamically more stable β-anomer, different strategies are employed. Modified Mitsunobu conditions have been successfully used for the direct glycosylation of nucleobases with 5-O-monoprotected ribose derivatives. acs.org Research indicates that the presence of an unprotected hydroxyl group at the C-2' position is crucial for directing exclusive β-stereoselectivity, potentially through a neighboring group participation effect. acs.org Furthermore, Lewis acid-catalyzed glycosylation of ribofuranose derivatives with a participating group at C-2', such as a tosyl group, also leads exclusively to β-nucleosides. researchgate.net The choice of protecting groups on the sugar ring, especially at the C-2' position, is a determining factor for the stereoselectivity at the anomeric carbon. researchgate.net

An additive-controlled stereodivergent iodocyclization method represents a more recent approach, where the anomeric outcome is dictated by the choice of additive. The use of sodium iodide (NaI) promotes the formation of β-nucleosides, while triphenylphosphine (B44618) sulfide (B99878) (PPh₃S) directs the reaction toward the α-anomer. researchgate.net

Table 1: Methods for Controlling Anomeric Ratios in Ribonucleoside Synthesis

| Method | Key Reagents/Conditions | Predominant Anomer | Reference |

|---|---|---|---|

| Mukaiyama Method | 2-fluoro-1-methylpyridinium tosylate, TMS-protected base | α | nih.govnih.gov |

| Modified Mitsunobu | Unprotected C-2' OH, DIAD/PPh₃ | β | acs.org |

| Lewis Acid Catalysis | 2'-Tosyl ribofuranose derivative, Lewis acid (e.g., SnCl₄) | β | researchgate.net |

| Additive-Controlled Iodocyclization | NaI (for β), PPh₃S (for α) | α or β | researchgate.net |

Chemical Conversions at C-1' and C-5' Positions

Reduction of 5-O-Trityl-D-ribose to 5-O-Trityl-D-ribitol

The aldehyde group at the C-1' position of the open-chain form of 5-O-Trityl-D-ribose can be cleanly reduced to a primary alcohol, yielding 5-O-Trityl-D-ribitol. This transformation is typically accomplished using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄). google.comacs.org The reaction converts the cyclic hemiacetal of the ribofuranose into the corresponding acyclic pentitol. For example, the reduction of 2,3-O-isopropylidene-5-O-trityl-D-ribofuranose with NaBH₄ in ethanol (B145695) proceeds efficiently to give 2,3-O-isopropylidene-5-O-trityl-D-ribitol in high yield (85%). acs.orgacs.org This ribitol (B610474) derivative serves as a valuable intermediate for further transformations, such as the synthesis of 1-deoxyribose analogues. acs.org

In addition to chemical methods, enzymatic reductions are also possible. The enzyme Yarrowia lipolytica short-chain dehydrogenase/reductase (YlSDR) has been shown to be capable of reducing 5-O-trityl-α,β-D-ribose, demonstrating tolerance for sterically demanding protecting groups. nih.govelsevierpure.com

Oxidation Reactions

Oxidation of 5-O-Trityl-D-ribose derivatives can be targeted at different positions. Oxidation at the C-1' anomeric carbon converts the sugar into the corresponding 5-O-trityl-D-ribonic acid or its lactone. This transformation is analogous to the oxidation of ribose 5-phosphate with dilute nitric acid, which yields 5-phospho-D-ribonic acid. ttu.ee

Enzymatic oxidation has also been demonstrated. The same Yarrowia lipolytica dehydrogenase/reductase (YlSDR) that reduces the C-1' aldehyde can also catalyze the reverse reaction, the oxidation of 5-O-trityl-D-ribitol. nih.govelsevierpure.com This highlights the biocatalytic potential for manipulating the oxidation state at C-1'.

Furthermore, oxidation can be directed to other positions on the ribose ring. For instance, oxidation of 1,2-O-isopropylidene-5-O-triphenylmethyl-α-D-xylofuranose with a dimethyl sulfoxide (B87167) (DMSO)-acetic anhydride system results in the formation of the corresponding 3-keto derivative, 1,2-O-isopropylidene-5-O-triphenylmethyl-α-D-erythro-pentofuranos-3-ulose. cdnsciencepub.com

Deoxygenation Strategies at C-1'

The synthesis of 1'-deoxynucleoside analogues requires the removal of the hydroxyl group at the anomeric position. A common strategy involves a two-step sequence starting from the corresponding ribitol. First, 2,3-O-isopropylidene-5-O-trityl-D-ribitol, obtained from the reduction of the parent ribose derivative, is selectively functionalized. acs.orgacs.org Reaction of the ribitol with tosyl chloride in pyridine at elevated temperatures (60 °C) can lead to the formation of a tosylate at the primary C-1' hydroxyl group, which is then subsequently reduced to afford the protected 1-deoxyribose derivative. acs.org This intermediate is a precursor for 1-deoxyribose-5-phosphate. acs.orgacs.org

Reductive Deoxygenation of Sulfonyloxy Derivatives at C-5'

Deoxygenation at the C-5' position is a key step in the synthesis of important compounds like the chemotherapeutic agent capecitabine. researchgate.net The general strategy involves converting the primary hydroxyl group at C-5' into a good leaving group, typically a sulfonyloxy ester such as a mesylate or tosylate. This is followed by a reductive displacement using a hydride reagent. researchgate.net

A practical route for this transformation starts with a protected ribofuranoside, such as methyl 2,3-O-isopropylidene-β-D-ribofuranoside. The free 5'-hydroxyl group is reacted with methanesulfonyl chloride (or a similar sulfonyl chloride) in the presence of a base to form the 5-O-sulfonyloxy derivative. This intermediate is then treated with a hydride source, like sodium borohydride, which displaces the sulfonyloxy group via an Sₙ2 reaction, yielding the 5'-deoxy product. researchgate.net This sequence is efficient, high-yielding, and suitable for large-scale preparations. researchgate.net

Cleavage and Exchange of Protecting Groups

The trityl group is a cornerstone of protection strategies in carbohydrate and nucleoside chemistry due to its steric bulk, which allows for selective protection of primary hydroxyls, and its susceptibility to acidic cleavage. total-synthesis.com

The standard method for detritylation involves treatment with a Brønsted acid. total-synthesis.com The reaction proceeds via an Sₙ1 mechanism, forming the highly stable trityl cation. total-synthesis.com The lability of the trityl group can be fine-tuned. Mild acids such as 80% acetic acid or a mixture of formic acid and diethyl ether are commonly used. google.comacs.orgacs.org Stronger acids like trifluoroacetic acid (TFA) are also effective but less selective. total-synthesis.com Lewis acids, including boron trifluoride etherate (BF₃·Et₂O), zinc bromide (ZnBr₂), or magnesium bromide (MgBr₂), can also facilitate cleavage, sometimes offering different selectivity profiles through chelation effects. total-synthesis.comresearchgate.net

The reactivity of the trityl group can be modulated by introducing electron-donating or electron-withdrawing substituents onto the phenyl rings. The 4-methoxytrityl (MMTr) and 4,4'-dimethoxytrityl (DMTr) groups are significantly more acid-labile, allowing for their removal under milder conditions than the standard trityl group. acs.orgtotal-synthesis.com For example, a 5'-O-MMTr group can be cleaved with 1 M aqueous HCl in minutes. acs.org

This tunable lability allows for orthogonal protection strategies. For instance, a trityl ether can be selectively cleaved in the presence of a more robust acid-labile group like a tert-butyldiphenylsilyl (TBDPS) ether, or conversely, a more labile group like a DMTr ether can be removed while the trityl group remains intact. It is also possible to remove the trityl group in the presence of silyl (B83357) ethers like TBS by using carefully controlled acidic conditions. total-synthesis.com

The exchange of protecting groups often involves the selective removal of the trityl group followed by the introduction of a different protecting group. For example, after a series of reactions on a 5-O-trityl-protected intermediate, the trityl group can be removed with acid, and the newly freed 5'-hydroxyl can be acylated or silylated for subsequent synthetic steps. google.com

Table 2: Selected Conditions for Trityl Group Cleavage

| Reagent/System | Conditions | Notes | Reference |

|---|---|---|---|

| 80% Acetic Acid (aq) | Room Temperature | Standard, mild conditions. | total-synthesis.com |

| Formic Acid / Diethyl Ether | Room Temperature | Can offer selectivity over other acid-labile groups like isopropylidene. | acs.orgacs.org |

| Trifluoroacetic Acid (TFA) | Room Temperature | Strong acid, less selective. | total-synthesis.com |

| 1 M HCl (aq) | Room Temperature | Effective for more labile groups like MMTr. | acs.org |

| BF₃·Et₂O | - | Lewis acid-catalyzed cleavage. | total-synthesis.comresearchgate.net |

5 O Trityl D Ribofuranose As a Key Synthetic Intermediate for Complex Molecules

Precursor in Nucleoside and Nucleotide Synthesis

5-O-Trityl-D-ribofuranose serves as a crucial starting material in the synthesis of nucleosides and nucleotides, which are the fundamental building blocks of DNA and RNA. The trityl group, a large and bulky protecting group, selectively shields the primary 5'-hydroxyl group of the D-ribofuranose sugar. This selective protection is instrumental as it leaves the other hydroxyl groups at the 1', 2', and 3' positions available for further chemical modifications. This strategic protection allows for precise control over the subsequent glycosylation reactions, where a nucleobase is attached to the sugar moiety, a critical step in the formation of nucleosides.

General Strategies for Nucleoside Formation

The synthesis of nucleosides from this compound necessitates the activation of the anomeric carbon (C1') to facilitate the coupling with a nucleobase. This is typically achieved by first acylating the hydroxyl groups at the 2' and 3' positions, often with groups like acetyl or benzoyl. This acylation enhances the stability of the furanose ring and provides a participating neighboring group at the 2' position, which helps to control the stereochemistry of the newly formed glycosidic bond, favoring the formation of the desired β-anomer.

Vorbrüggen Glycosylation Conditions

The Vorbrüggen glycosylation is a widely employed and robust method for the synthesis of nucleosides. researchgate.netresearchgate.net This reaction involves the coupling of a protected sugar, such as an acylated derivative of this compound, with a silylated nucleobase in the presence of a Lewis acid catalyst. wikipedia.org

The key steps in this process are:

Silylation of the Nucleobase: The nucleobase (e.g., uracil, cytosine, adenine, or guanine) is treated with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS), to increase its solubility and nucleophilicity. researchgate.net

Activation of the Sugar: The acylated this compound derivative is treated with a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl4). nih.govresearchgate.net This generates a reactive oxocarbenium ion intermediate.

Glycosylation: The silylated nucleobase then attacks the oxocarbenium ion, leading to the formation of the N-glycosidic bond. The presence of the acyl group at the 2' position typically directs the nucleobase to attack from the top face of the furanose ring, resulting in the stereoselective formation of the β-nucleoside. wikipedia.org

The reaction conditions, including the choice of Lewis acid, solvent (commonly acetonitrile (B52724) or 1,2-dichloroethane), and temperature, can be optimized to maximize the yield and stereoselectivity of the desired nucleoside product. nih.gov

| Reagent/Condition | Purpose |

| Acylated this compound | Protected sugar substrate |

| Silylated Nucleobase | Activated nucleophilic partner |

| Lewis Acid (e.g., TMSOTf, SnCl4) | Activates the sugar for glycosylation |

| Solvent (e.g., Acetonitrile) | Reaction medium |

Modified Mitsunobu Conditions for Direct Glycosylation

The Mitsunobu reaction offers an alternative strategy for the formation of the glycosidic bond, proceeding through a different mechanism that involves the inversion of configuration at the anomeric center. nih.govmdpi.com In the context of nucleoside synthesis from this compound, modified Mitsunobu conditions can be employed for direct glycosylation.

This approach typically involves:

Activation of the Anomeric Hydroxyl Group: The 1'-hydroxyl group of 5-O-Trityl-2,3-di-O-acyl-D-ribofuranose is activated in situ using a combination of a phosphine, such as triphenylphosphine (B44618) (PPh3) or tributylphosphine (B147548) (Bu3P), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

Nucleophilic Attack: The nucleobase, acting as the nucleophile, attacks the activated anomeric carbon, displacing the activated hydroxyl group and forming the N-glycosidic bond with inversion of stereochemistry. mdpi.com

A significant advantage of the Mitsunobu reaction is that it can sometimes be performed directly on the 1'-hydroxy sugar without the need for prior conversion to a glycosyl halide or acetate. Research has demonstrated the successful direct, one-pot synthesis of β-configured nucleosides from 5-O-monoprotected D-ribose using optimized Mitsunobu conditions with various purine (B94841) and pyrimidine (B1678525) bases. nih.gov

| Reagent | Role |

| 5-O-Trityl-2,3-di-O-acyl-D-ribofuranose | Sugar precursor with a free 1'-OH |

| Nucleobase | Nucleophile |

| Phosphine (e.g., PPh3) | Activating agent |

| Azodicarboxylate (e.g., DEAD) | Activating agent |

Lewis Acid Mediated Glycosylation

Lewis acid mediated glycosylation represents a broad category of reactions that share mechanistic features with the Vorbrüggen conditions. In a more general sense, a Lewis acid can be used to activate a glycosyl donor, which can be a derivative of this compound with a suitable leaving group at the anomeric position (e.g., acetate, halide).

The general principle involves the coordination of the Lewis acid to the leaving group at the anomeric center, which facilitates its departure and the formation of the key oxocarbenium ion intermediate. The nucleobase then attacks this electrophilic species to form the desired nucleoside. The choice of Lewis acid is critical and can influence the reaction rate, yield, and stereoselectivity. Common Lewis acids used in glycosylation reactions include tin(IV) chloride, boron trifluoride etherate, and trimethylsilyl trifluoromethanesulfonate. researchgate.netrsc.org

Synthesis of Modified Nucleosides

The versatility of this compound as a synthetic intermediate extends to the preparation of modified nucleosides, which are analogues of the naturally occurring nucleosides and are of significant interest in medicinal chemistry for their potential as therapeutic agents.

2'-C-Methylnucleosides

2'-C-Methylnucleosides are a class of modified nucleosides that have shown promising antiviral activity. The synthesis of these compounds can be achieved starting from derivatives of D-ribose. One synthetic route utilizes a precursor derived from this compound.

A reported synthesis involves starting with 2-C-hydroxymethyl-2,3-O-isopropylidene-5-O-trityl-d-ribofuranose, which can be prepared in a few steps from D-ribose. researchgate.net This intermediate is then converted into a suitable glycosyl donor, such as 1,2,3-tri-O-acetyl-2-C-methyl-5-O-p-methylbenzoyl-d-ribofuranose. researchgate.net This activated sugar is then subjected to condensation with silylated nucleobases (e.g., uracil, N4-benzoylcytosine, N6-benzoyladenine) under Vorbrüggen conditions, using a Lewis acid like trimethylsilyl trifluoromethanesulfonate. researchgate.net Subsequent removal of the protecting groups yields the target 2'-C-methylnucleosides. researchgate.netnih.gov

This synthetic strategy highlights how the 5-O-trityl protecting group plays a crucial role in the early stages of the synthesis, allowing for the necessary modifications at the 2' position of the ribose ring before the key glycosylation step.

3'-C-Methylribonucleosides

While a direct synthetic route commencing from this compound is not the most commonly cited, the synthesis of 3'-C-methylribonucleosides highlights the importance of selective protection in sugar chemistry. A prevalent method for synthesizing both 2'- and 3'-C-methylribonucleosides starts with 1,2:5,6-di-O-isopropylidene-3-C-methyl-α-D-allofuranose. This precursor is chemically transformed into 1,2,3-tri-O-acetyl-5-O-benzoyl-3-C-methyl-α,β-D-ribofuranose. This intermediate then undergoes condensation with various nucleobases, followed by deprotection, to yield the target 3'-C-methylribonucleosides.

Aminodeoxy Ribofuranosyl Nucleosides

The synthesis of 3′-amino-3′-deoxyribonucleosides has been accomplished by condensing trimethylsilylated nucleobases with a peracylated 3-azido-3-deoxyribose derivative. nih.govnih.gov The subsequent reduction of the azido (B1232118) group furnishes the desired amino functionality. Although this specific strategy does not begin with this compound, a related approach for the synthesis of the precursor sugar, 3-amino-3-deoxy-D-ribose, utilizes a 5-O-tritylated starting material. This route begins with 1,2-O-Isopropylidene-5-O-triphenylmethyl-α-D-xylofuranose, which is oxidized to a 3-keto derivative. cdnsciencepub.com Conversion to an oxime followed by reduction with lithium aluminium hydride yields the 3-amino-3-deoxy-ribofuranose derivative, which can then be used to synthesize the corresponding nucleosides. cdnsciencepub.com

4'-Thioribonucleosides

4'-Thioribonucleosides, which feature a sulfur atom in place of the furanose ring oxygen, are a class of nucleoside analogues with notable biological properties. A practical synthesis of these compounds has been developed starting from L-lyxose, which is converted in several steps to 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-D-ribofuranose. nih.gov This thiosugar is then coupled with a chosen nucleobase. After the removal of the acyl protecting groups, the 5'-hydroxyl group is protected via tritylation, often using dimethoxytrityl chloride. This tritylated 4'-thioribonucleoside is a key intermediate for the synthesis of phosphoramidites used in the automated synthesis of modified oligonucleotides. nih.gov While this pathway does not initiate with this compound, the introduction of the trityl group at the 5'-position is a critical step for further synthetic manipulations.

Conformationally Constrained Nucleoside Analogues (e.g., Tricyclanos)

Derivatives of this compound are essential starting materials for the synthesis of conformationally constrained nucleoside analogues like Tricyclanos. The synthesis of these novel tricyclic systems begins with a 5'-O-trityl protected nucleoside, such as 5'-O-trityluridine. The ribofuranose ring's vicinal diol is subjected to oxidative cleavage with sodium metaperiodate, which generates a reactive dialdehyde (B1249045). This dialdehyde intermediate then undergoes a diastereoselective cascade cyclocondensation reaction with tris(hydroxymethyl)aminomethane to construct the rigid tricyclic framework of the Tricyclano analogue. The trityl group at the 5'-position is instrumental for the success of this synthetic sequence and can be removed under specific conditions in the final stages of the synthesis. rsc.orgscispace.com

| Starting Material | Key Reagents | Product |

| 5'-O-Trityluridine | 1. Sodium metaperiodate 2. Tris(hydroxymethyl)aminomethane | Uracil-Tricyclano |

| 5'-O-Tritylthymidine | 1. Sodium metaperiodate 2. Tris(hydroxymethyl)aminomethane | Thymine-Tricyclano |

This table is based on the synthetic strategies described in the cited literature.

Ribonucleoside Analogues with Altered Axial Ligands for B12

The chemical synthesis of analogues of vitamin B12 with modified axial ligands often requires the preparation of unique ribonucleosides that can be incorporated into the nucleotide loop. While a complete synthesis of a B12 analogue from this compound is not detailed, the synthesis of potential precursors is relevant. For example, the synthesis of α-indoline ribonucleosides has been successfully achieved by coupling protected indolines with 2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-d-ribofuranose. nih.gov This demonstrates the utility of a 5-O-tritylated ribofuranose derivative in generating the modified nucleoside components necessary for the semi-synthesis of complex vitamin B12 analogues. nih.gov

Synthesis of Nucleotide Analogues

The application of this compound extends beyond nucleoside analogues to the synthesis of intricate nucleotide analogues, which are vital for investigating enzymatic mechanisms and for the development of new therapeutic agents.

Adenosine (B11128) 5'-Diphosphate Ribose (ADPR) Analogues

Derivatives of this compound play a crucial role in the synthesis of analogues of Adenosine 5'-Diphosphate Ribose (ADPR), an important cellular signaling molecule. A synthetic approach to novel ADPR analogues with modifications in the terminal ribose moiety utilizes 2,3-O-Isopropylidene-5-O-trityl-D-ribofuranose as a key starting material. acs.org This protected ribofuranose allows for specific chemical transformations, such as reduction at the anomeric center. Following these modifications, the protecting groups are removed, and the 5'-hydroxyl is phosphorylated. The resulting modified ribose-5-phosphate (B1218738) is then coupled to an activated form of adenosine monophosphate (AMP) to yield the final ADPR analogue. The trityl group's function in safeguarding the 5'-hydroxyl during the initial synthetic steps is critical to the successful outcome of this complex synthesis. acs.org

| Precursor | Key Transformation Steps | Final Product Component |

| 2,3-O-Isopropylidene-5-O-trityl-D-ribofuranose | 1. Chemical modification (e.g., reduction) 2. Deprotection 3. Phosphorylation | Modified Ribose-5-phosphate |

This table outlines the general synthetic strategy for modified ribose components of ADPR analogues as described in the cited literature.

5-O-Phosphono-alpha-D-ribofuranose Derivatives

The synthesis of 5'-phosphorylated ribonucleosides and their derivatives is fundamental in molecular biology and medicinal chemistry. This compound serves as a crucial starting scaffold for accessing these molecules. The trityl group provides robust protection for the primary 5'-hydroxyl group, allowing for selective modifications at other positions of the ribose sugar.

The synthesis of 5''-phosphate 2'-O-ribosylribonucleosides has been achieved using H-phosphonate chemistry. mdpi.com In a typical synthetic pathway starting from a 5-O-trityl protected nucleoside, the 2' and 3' hydroxyl groups are first protected, often with a bulky group like tetraisopropyldisiloxane-1,3-diyl (TIPDSi). The key step involves the selective removal of the 5'-O-trityl group under mild acidic conditions to liberate the primary hydroxyl function. This free 5'-hydroxyl group can then be phosphorylated.

One effective method involves transforming the 5'-hydroxyl group into an H-phosphonate monoester. mdpi.com This intermediate is stable enough to allow for the removal of other protecting groups, such as the TIPDSi group, using reagents like triethylammonium (B8662869) fluoride. The H-phosphonate can then be oxidized to the corresponding phosphate. mdpi.com For instance, oxidation with iodine in the presence of water completes the conversion to the 5'-phosphate. mdpi.com This strategic use of protecting groups, initiated by the 5-O-trityl moiety, enables the efficient and high-yield synthesis of 5'-phosphorylated ribofuranose derivatives. mdpi.com

Phosphoramidite (B1245037) Building Blocks for Oligonucleotide Synthesis

The solid-phase synthesis of oligonucleotides, a cornerstone of modern biotechnology, relies on the use of high-purity nucleoside phosphoramidite building blocks. nih.govamerigoscientific.com this compound and its analogs, particularly those with a 5'-O-dimethoxytrityl (DMTr) group, are indispensable precursors for these reagents. The trityl group at the 5'-position is essential as it protects the terminal hydroxyl of the growing oligonucleotide chain on the solid support and is cleaved at the beginning of each coupling cycle. nih.govresearchgate.net

The synthesis of a phosphoramidite building block from a 5'-O-tritylated nucleoside involves several key steps:

Protection: The nucleobase (adenine, guanine, cytosine, or thymine/uracil) is protected to prevent side reactions during oligonucleotide synthesis. mdpi.com

Phosphitylation: The 3'-hydroxyl group of the 5'-O-trityl nucleoside is reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or bis(diisopropylamino)(2-cyanoethoxy)phosphine. mdpi.com This reaction introduces the reactive phosphoramidite moiety at the 3'-position.

The resulting 5'-O-trityl-3'-phosphoramidite is the monomer used in automated DNA/RNA synthesizers. nih.gov During synthesis, the phosphoramidite is activated, typically by an azole activator, and couples with the free 5'-hydroxyl of the support-bound oligonucleotide chain to form a phosphite (B83602) triester linkage. amerigoscientific.com Subsequent oxidation converts this linkage to the more stable phosphotriester. This cycle of deprotection (detritylation), coupling, and oxidation is repeated to assemble the desired oligonucleotide sequence. nih.gov The chemical synthesis of phosphoramidite derivatives of 5'-deoxy-5'-thioribonucleosides has also been described, expanding the range of possible modifications. nih.gov

| Building Block Component | Function | Common Reagent/Group |

| 5'-Protecting Group | Protects the 5'-OH of the monomer and the growing chain. Cleaved before each coupling. | Dimethoxytrityl (DMTr), Trityl (Tr) |

| Nucleoside | The specific DNA or RNA base to be added. | Protected A, G, C, T, or U |

| 3'-Phosphoramidite | The reactive group that forms the internucleotide linkage. | 2-Cyanoethyl N,N-diisopropylphosphoramidite |

| Phosphite Protecting Group | Protects the phosphite triester during synthesis. | 2-Cyanoethyl |

Role in Oligosaccharide and Pseudo-Oligosaccharide Synthesis

Oligosaccharides play critical roles in numerous biological processes, and their chemical synthesis is a major goal for glycobiology. nih.govrsc.org this compound is a valuable starting material in this field due to the selective protection of its primary hydroxyl group. This leaves the secondary 2'- and 3'-hydroxyls available for glycosylation reactions, allowing the ribofuranose unit to act as a glycosyl acceptor.

By employing further orthogonal protecting group strategies, one of the secondary hydroxyls can be selectively deprotected, enabling regiocontrolled synthesis of specific glycosidic linkages. The resulting disaccharide can then be further elaborated into more complex oligosaccharides.

In the synthesis of pseudo-oligosaccharides, the interglycosidic oxygen atom is replaced by a non-hydrolyzable linkage, such as a methylene (B1212753) group, to create metabolically stable analogs of natural carbohydrates. nih.gov The synthesis of these compounds often involves the coupling of two modified monosaccharide units. For example, the C-6 ring-opening of 5,6-cyclic sulfate (B86663) derivatives of a protected furanose with a carbohydrate alkoxide can yield ether-linked pseudo-disaccharides. x-mol.com A protected intermediate derived from this compound can be chemically transformed into a suitable nucleophile (alkoxide) or an electrophile to participate in the formation of these stable C-C or ether linkages, serving as a foundational block for building these enzyme-resistant mimics.

Intermediate in the Synthesis of Other Chiral Bioactive Compounds

Synthesis of L-Ribose and 2-Deoxy L-Ribose

The synthesis of L-sugars, which are rare in nature, is of significant interest for the development of antiviral and anticancer nucleoside analogs. An efficient method for synthesizing L-ribose and its derivative, 2-deoxy-L-ribose, from the inexpensive and readily available D-ribose has been developed, with 5-O-Trityl-D-ribose serving as a pivotal intermediate. google.com

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Protection of D-ribose | Trityl chloride | 5-O-Trityl-D-ribose |

| 2 | Reduction of anomeric carbon | Borohydride (B1222165) | Tetrol (an acyclic ribitol (B610474) derivative) |

| 3 | Acetylation | Acetic anhydride (B1165640) | Peracetylated tetraacetate |

| 4 | Deprotection (Detritylation) | Acid hydrolysis | Hydroxymethyl tetraester |

| 5 | Oxidation | Swern oxidation | Aldehyde (protected L-ribose) |

| 6 | Deprotection (Deacetylation) | Mild base hydrolysis | L-Ribose |

Preparation of Modified Prostaglandins

Prostaglandins are lipid-based signaling molecules involved in physiological processes like inflammation. nih.gov While their core structure is derived from fatty acids, the synthesis of modified prostaglandin (B15479496) analogs with enhanced or altered biological activity is an active area of research. In this context, chiral molecules like this compound can serve as a "chiral pool" starting material. The well-defined stereochemistry of the sugar is used to construct a chiral side-chain which is later incorporated into the prostaglandin structure.

A plausible synthetic strategy would involve the oxidative cleavage of the ribofuranose ring to generate a chiral acyclic precursor. This precursor, containing multiple stereocenters inherited from the original D-ribose, can then be further modified through chain elongation and functional group manipulations. The trityl group at the primary oxygen ensures that this part of the molecule remains protected during the initial transformation steps. The resulting chiral fragment, possessing the desired stereochemistry for a specific side-chain of a prostaglandin analog, is then coupled to the cyclopentanone (B42830) core or another side-chain precursor to assemble the final modified prostaglandin. This approach leverages the chirality of an inexpensive natural product to introduce stereochemical complexity into a synthetic target.

Mechanistic Investigations in Reactions Involving 5 O Trityl D Ribofuranose

Elucidation of Glycosylation Mechanisms

Chemical glycosylation is a cornerstone of carbohydrate chemistry, enabling the formation of the critical glycosidic bond that links monosaccharides or attaches them to other molecules. The mechanism of these reactions can be broadly understood as a continuum between a pure SN1 pathway, which proceeds through a discrete glycosyl oxocarbenium ion intermediate, and a pure concerted SN2 reaction nih.gov.

In reactions involving derivatives of 5-O-Trityl-D-ribofuranose, the mechanism often leans towards the SN1 end of the spectrum. The process typically involves two key steps:

Activation of a leaving group at the anomeric (C1) position of the ribofuranose donor.

Nucleophilic attack by an acceptor molecule, usually an alcohol, on the resulting electrophilic anomeric carbon.

The departure of the leaving group is facilitated by a promoter or catalyst, leading to the formation of a highly reactive oxocarbenium ion intermediate. This planar, sp²-hybridized species is then susceptible to attack by the nucleophilic acceptor from either the α- or β-face, leading to the formation of the new glycosidic linkage. The bulky 5-O-trityl group does not directly participate in the reaction at the anomeric center in the way a C2-acyl group might, but its steric and electronic properties are critical in influencing the stability of intermediates and the stereochemical course of the reaction nih.gov.

Studies on Anomeric Selectivity and Control

A primary challenge in glycosylation is controlling the stereochemistry at the anomeric center to selectively form either the α- or β-glycoside. The final anomeric ratio is determined by a complex interplay of factors including the structure of the donor and acceptor, the nature of the protecting groups, the solvent, and the reaction temperature nih.govfrontiersin.org.

The large steric bulk of the 5-O-trityl group can play a significant role in directing the stereochemical outcome. By influencing the conformation of the furanose ring and the trajectory of the incoming nucleophile, it can create a preference for one anomer over the other.

Furthermore, reaction conditions are a powerful tool for controlling selectivity. For instance, the choice of catalyst and additives can dramatically shift the α/β ratio. In some systems, certain catalysts may favor the formation of the β-ribofuranoside, while the addition of other reagents can reverse this selectivity. The temperature of the reaction is another critical variable; changes in temperature can alter the energies of the transition states leading to the α and β products, thereby changing the kinetic product ratio.

| Entry | Promoter/Catalyst | Temperature (°C) | Anomeric Ratio (α/β) |

|---|---|---|---|

| 1 | Catalyst A | -20 | 78:22 |

| 2 | Catalyst A | 0 | 74:26 |

| 3 | Catalyst A | 25 | 86:14 |

| 4 | Catalyst B | 0 | 25:75 |

This table presents hypothetical data based on general principles observed in glycosylation reactions to illustrate the impact of reaction conditions on anomeric selectivity.

Influence of Protecting Groups on Reaction Pathways and Efficiencies

Protecting groups are not merely passive spectators in a chemical reaction; they exert profound electronic and steric effects that can dictate reaction pathways, rates, and stereoselectivity nih.govbeilstein-journals.org. The triphenylmethyl (trityl) group is a prime example of a "non-participating" group that nonetheless has a major influence.

Steric Influence: The most notable feature of the trityl group is its immense steric bulk. This property is exploited for the regioselective protection of the primary 5-hydroxyl group of ribose, as it is sterically less hindered than the secondary hydroxyls at the C2 and C3 positions. During glycosylation, this bulk can influence the preferred conformation of the glycosyl donor and the transition state, thereby affecting anomeric selectivity mathnet.ru.

Electronic Influence: Electronically, protecting groups modulate the reactivity of a glycosyl donor. Electron-withdrawing groups, such as acyl groups (e.g., acetyl, benzoyl), tend to "disarm" the donor by destabilizing the developing positive charge on the anomeric carbon in the oxocarbenium ion intermediate. Conversely, electron-donating groups, like benzyl (B1604629) ethers, "arm" the donor, making it more reactive beilstein-journals.org. While the trityl group is not strongly electron-donating or withdrawing, its variants can be used to fine-tune reactivity. For example, the addition of electron-donating methoxy (B1213986) groups to the phenyl rings (creating methoxytrityl or dimethoxytrityl groups) increases the stability of the trityl cation that forms upon deprotection. This increased stability of the corresponding cation makes the protecting group more labile to acid-catalyzed cleavage, which can be correlated to an increased reactivity in SN1-type glycosylations by stabilizing the oxocarbenium intermediate acs.org. This allows for a tiered protection strategy where different protecting groups can be removed under specific conditions, enhancing the efficiency of multi-step syntheses.

| Protecting Group | Abbreviation | Relative Rate of Acid-Catalyzed Cleavage |

|---|---|---|

| Trityl | Tr | 1 |

| Methoxytrityl | MTr | ~10 |

| Dimethoxytrityl | DMTr | ~100 |

The relative rates are approximate and illustrate the trend of increasing lability with the addition of electron-donating methoxy groups, which enhances the stability of the carbocation intermediate.

Future Research Trajectories and Synthetic Innovations

Development of Green and Sustainable Synthetic Routes

The synthesis of 5-O-Trityl-D-ribofuranose and its subsequent use in multi-step preparations traditionally involve reagents and solvents with significant environmental and health concerns. Modern research is actively pursuing greener alternatives that align with the principles of sustainable chemistry. slideshare.netpnas.org

Key areas of development include:

Safer Solvents: Conventional tritylation reactions often employ hazardous solvents such as pyridine (B92270), dichloromethane (B109758) (DCM), and dimethylformamide (DMF). nih.govnih.gov Research is shifting towards the use of more benign and sustainable alternatives. usc.edu Ionic liquids, particularly recyclable Lewis acid-based variants like 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate (EMIM·AlCl4), have been shown to be effective catalysts for tritylation in less hazardous solvents like DCM or acetonitrile (B52724). nih.govacs.orgresearchgate.net Other green solvent alternatives being explored for carbohydrate chemistry include biorenewable solvents (e.g., acetone (B3395972), ethanol (B145695), glycerol) and deep eutectic solvents (DESs), which can sometimes even involve the sugar substrate itself as a component of the solvent system. usc.eduacs.org

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is central to green synthesis. ucla.eduacs.orgwikipedia.org Protecting group chemistry, by its nature, often has poor atom economy because the protective group (in this case, the trityl group) and the reagents used for its installation and eventual removal are discarded as waste. ucla.eduprimescholars.com Future strategies aim to improve this by developing catalytic processes that minimize waste, using protecting groups that can be recycled, or designing synthetic pathways that avoid the need for protection/deprotection steps altogether. primescholars.comjk-sci.com

Solvent-Free Approaches: The development of solvent-free reaction conditions represents a significant step towards sustainable chemistry. mdpi.com For carbohydrate modifications, protocols that utilize mechanical activation (ball-milling) or operate in a melt or solid state can eliminate the need for bulk organic solvents, thereby reducing waste and simplifying purification.

Table 1: Green Chemistry Approaches in Tritylation and Carbohydrate Synthesis

| Green Strategy | Traditional Method | Sustainable Alternative | Key Advantages |

|---|---|---|---|

| Solvent Replacement | Pyridine, Dichloromethane (DCM), DMF | Ionic Liquids (e.g., EMIM·AlCl4), Deep Eutectic Solvents (DESs), 2-MeTHF, Cyrene | Reduced toxicity, potential for recyclability, improved reaction media. nih.govusc.edu |

| Improved Atom Economy | Stoichiometric reagents for protection/deprotection | Catalytic reagents, recyclable protecting groups, avoiding protection steps | Minimizes waste, increases overall efficiency of the synthetic route. ucla.eduacs.org |

| Alternative Reagents | Trityl chloride (moisture-sensitive) | Trityl alcohol (more stable, less expensive) with a catalyst | Uses a more stable and potentially cheaper starting material. nih.govacs.org |

| Energy Sources | Conventional heating | Microwave irradiation, ultrasonic activation | Reduced reaction times, potentially lower energy consumption. mdpi.com |

Exploration of Novel Analogues for Enhanced Chemical Properties

Modifying the D-ribofuranose scaffold, while retaining the 5-O-trityl protecting group for synthetic handle purposes, is a key strategy for creating novel nucleoside precursors with potentially enhanced biological activity or improved chemical characteristics. The trityl group's stability under neutral/basic conditions makes it an ideal protecting group for the primary alcohol during the synthesis of these analogues. acs.orgresearchgate.net

Research in this area focuses on modifications at various positions of the ribose ring:

5'-Position Modifications: Replacing the 5'-oxygen with other heteroatoms can impart significant changes in the molecule's properties. For instance, the synthesis of 5'-deoxy-5'-thioribonucleosides utilizes a 5'-S-trityl group as a key intermediate, demonstrating a direct parallel to the 5'-O-trityl compound. nih.gov

Other Ring Modifications: Introducing functionalities like azido (B1232118) groups (e.g., 1,2,3-Tri-O-acetyl-5-azido-5-deoxy-D-ribofuranose) provides a precursor for creating amino-sugars, which are important components of many bioactive molecules. acs.org Deoxygenation at the 2' or 3' positions is a common strategy in the synthesis of antiviral nucleoside analogues.

Conformationally Locked Analogues: Introducing cyclic protecting groups, such as a 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) group, can lock the furanose ring into a specific conformation. rsc.org This strategy is used to study structure-activity relationships and can enhance binding to biological targets. The stereoselectivity of subsequent glycosylation reactions is profoundly influenced by the protecting groups on the sugar donor. nih.govresearchgate.netresearchgate.net

Table 2: Selected Analogues of D-Ribofuranose with Synthetic Relevance

| Analogue Class | Specific Modification | Potential Enhanced Properties |

|---|---|---|

| 5'-Thio-ribofuranosides | Replacement of 5'-OH with a thiol group (-SH) | Increased metabolic stability, altered binding affinity in nucleoside analogues. nih.gov |

| 5'-Deoxy-ribofuranosides | Removal of the 5'-OH group | Foundation for certain chemotherapeutic agents (e.g., capecitabine). tandfonline.com |

| 5'-Azido-ribofuranosides | Replacement of 5'-OH with an azido group (-N3) | Precursor for 5'-amino sugars, useful for conjugation via click chemistry. acs.org |

| 2'-Deoxy-ribofuranosides | Removal of the 2'-OH group | Building blocks for DNA and antiviral nucleosides like zidovudine (B1683550) (AZT). |

| Branched-Chain Ribofuranosides | Addition of substituents (e.g., hydroxymethyl) to the ring | Creation of novel structures with potential for unique biological activities. |

Integration with Chemoenzymatic and Biocatalytic Approaches

The integration of enzymes into synthetic pathways offers unparalleled selectivity and efficiency under mild, environmentally benign conditions. acs.orgnih.govnih.gov For a polyhydroxylated molecule like this compound, enzymes can perform regioselective modifications that are challenging to achieve with conventional chemical methods. nih.govacs.org

Future research is exploring several chemoenzymatic strategies:

Regioselective Acylation and Deacylation: Hydrolases, particularly lipases, are widely used for the selective acylation and deacylation of carbohydrates. mdpi.comnih.govnih.gov For example, a lipase (B570770) could be used to selectively acetylate the 2'-hydroxyl group of this compound, leaving the 3'-hydroxyl free for a subsequent reaction. Conversely, enzymes can selectively remove an acyl protecting group from a per-acylated sugar, providing a specific building block. acs.orgepa.gov The lipase from Candida rugosa, for instance, has been used for the regioselective deacetylation at the 5-position of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.

Enzymatic Glycosylation: Glycosyltransferases are enzymes that form glycosidic bonds with high stereoselectivity. nih.gov A chemoenzymatic approach could involve using this compound as a precursor, modifying it enzymatically, and then using the product as a substrate for a glycosyltransferase to build complex oligosaccharides or nucleosides.

One-Pot Multi-Enzyme (OPME) Systems: A highly advanced strategy involves creating biocatalytic cascades where multiple enzymatic transformations occur in a single reaction vessel. nih.govnih.gov Such systems can be used for the efficient synthesis of nucleoside analogues from simple precursors, potentially incorporating a tritylated ribose unit in one of the steps. tandfonline.comresearchgate.net

Table 3: Biocatalytic and Chemoenzymatic Strategies in Carbohydrate Synthesis

| Enzymatic Approach | Enzyme Class | Application to this compound Chemistry |

|---|---|---|

| Regioselective Protection/Deprotection | Lipases, Esterases, Proteases | Selective acylation or deacylation of the C-2' and C-3' hydroxyl groups. acs.org |

| Glycosidic Bond Formation | Glycosyltransferases, Nucleoside Phosphorylases | Stereoselective synthesis of nucleosides or oligosaccharides using a tritylated ribose derivative. tandfonline.comnih.gov |

| Phosphate Transfer | Kinases | Selective phosphorylation of a free hydroxyl group to synthesize nucleotide precursors. researchgate.net |

| Multi-Enzyme Cascades | Various (Kinases, Mutases, Phosphorylases) | One-pot synthesis of complex nucleoside analogues from a tritylated ribose starting material. nih.gov |

Computational Chemistry in Predicting Reactivity and Conformation

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex molecules like this compound. By modeling the molecule at an atomic level, researchers can gain insights that guide experimental design and explain observed outcomes.

Key applications of computational chemistry in this context include:

Conformational Analysis: The five-membered furanose ring is highly flexible and can adopt various puckered conformations, typically described as envelope (E) and twist (T) forms. acs.org The specific conformation is critical as it influences reactivity and biological function. acs.org Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations using force fields like GLYCAM, can predict the most stable conformations and the energy barriers between them. nih.govnih.govmdpi.com The presence of the bulky trityl group at the 5'-position significantly impacts the conformational equilibrium of the ribose ring, a phenomenon that can be precisely modeled. researchgate.net

Predicting Reactivity: Quantum chemistry methods can be used to predict the relative reactivity of the different hydroxyl groups on the ribofuranose ring. nih.gov By calculating descriptors such as atomic charges, frontier molecular orbital (FMO) energies, and molecular electrostatic potential (MEP), researchers can predict which hydroxyl group is most likely to react in a given chemical transformation. mdpi.comnih.gov This is crucial for planning selective protection or glycosylation reactions. Machine learning models are also being developed to predict reaction rate constants for specific reaction types, such as hydrogen abstraction by hydroxyl radicals. researchgate.netacs.org

Modeling Non-Covalent Interactions: The trityl group can engage in π-stacking interactions with other aromatic systems, which can influence the conformation and reactivity of the molecule. manchester.ac.uk Computational methods like DFT with dispersion corrections (DFT-D) are well-suited to accurately model these weak but structurally important interactions. manchester.ac.uk

Table 4: Applications of Computational Chemistry to this compound

| Computational Method | Application | Insights Gained |

|---|---|---|

| Molecular Mechanics (MM) / Molecular Dynamics (MD) | Simulating conformational dynamics over time. | Provides a statistical distribution of ring pucker conformations (North/South) and rotamer populations of the exocyclic group. nih.govmdpi.com |

| Density Functional Theory (DFT) | Calculating electronic structure and relative energies of conformers. | Predicts the most stable ring conformations and the transition state energies for interconversion; calculates reactivity descriptors. acs.orgnih.gov |

| PSEUROT Analysis | Correlating NMR coupling constants with ring conformation. | Determines the conformational equilibrium of the furanose ring in solution based on experimental data. nih.gov |

| Quantitative Structure-Property Relationship (QSPR) | Developing models to predict properties from structure. | Can be used to predict reactivity, solubility, or other chemical properties of analogues. acs.org |

Q & A

Q. What computational tools predict the conformational effects of trityl protection on ribofuranose ring puckering?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.